Vorinostat belongs to a class of compounds called histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, proteins that package DNA within the cell nucleus. By inhibiting HDAC activity, Vorinostat disrupts this process, leading to changes in gene expression patterns Wikipedia: Vorinostat: . This ability to modulate gene expression makes Vorinostat a valuable tool for researchers studying various biological processes and diseases.
One of the most actively explored areas of Vorinostat research is its potential as an anti-cancer agent. The altered gene expression caused by HDAC inhibition can influence cancer cell growth, survival, and differentiation. Studies have shown that Vorinostat can induce cell death (apoptosis) in cancer cells and may also improve the effectiveness of other cancer therapies PubMed: Vorinostat (SAHA) and Breast Cancer: An Overview: . Research is ongoing to determine the efficacy of Vorinostat in treating various cancers, either alone or in combination with other therapies.
Vorinostat's impact on gene expression falls under the umbrella of epigenetics, the study of heritable changes in gene function that do not involve alterations in the DNA sequence itself. By influencing chromatin structure and histone modifications, Vorinostat offers researchers a way to probe the mechanisms of epigenetic regulation and its role in various diseases like cancer MedchemExpress: Vorinostat (SAHA) | HDAC Inhibitor: .
Vorinostat is classified as a histone deacetylase inhibitor, specifically targeting class I and II enzymes. It has an empirical formula of C₁₄H₂₀N₂O₃ and a molecular weight of approximately 264.32 g/mol. This compound is notable for its ability to induce the accumulation of acetylated histones and proteins, which plays a crucial role in regulating gene expression and cellular processes related to cancer progression .
As an HDAC inhibitor, vorinostat disrupts the normal function of HDAC enzymes. HDACs remove acetyl groups from histones, making the chromatin (DNA and histone complex) condense and hinder gene expression []. By inhibiting HDAC activity, SAHA promotes histone acetylation, leading to chromatin relaxation and increased accessibility of DNA to transcriptional machinery []. This altered gene expression pattern can potentially lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells [].
Vorinostat functions primarily through the inhibition of histone deacetylases, which are enzymes responsible for removing acetyl groups from histones. This action leads to an increase in acetylated proteins within the cell. The binding of Vorinostat to the active site of these enzymes involves chelation with zinc ions, effectively blocking their activity .
The chemical reaction can be summarized as follows:
This reaction contributes to various downstream effects, including altered gene expression and apoptosis in cancer cells.
Vorinostat exhibits multiple biological activities:
The synthesis of Vorinostat typically involves several steps:
Specific synthetic routes may vary based on laboratory protocols but generally follow this framework .
Vorinostat interacts with various biological pathways:
Adverse interactions may include increased serum enzyme levels but are generally mild and manageable.
Several compounds share similarities with Vorinostat due to their roles as histone deacetylase inhibitors. Here are some notable examples:
Compound Name | Class | Key Characteristics |
---|---|---|
Romidepsin | Histone Deacetylase Inhibitor | Used for peripheral T-cell lymphoma; acts on class I HDACs. |
Panobinostat | Histone Deacetylase Inhibitor | Broad-spectrum HDAC inhibitor; used for multiple myeloma. |
Belinostat | Histone Deacetylase Inhibitor | Approved for treatment of peripheral T-cell lymphoma; acts on class I and II HDACs. |
Vorinostat's uniqueness lies in its specific approval for cutaneous T-cell lymphoma, its oral bioavailability, and its distinct mechanism targeting multiple HDAC classes while being less effective against class III HDACs . This specificity allows it to be a crucial agent in targeted cancer therapies.
Vorinostat, systematically named N-hydroxy-N'-phenyloctanediamide, is a dicarboxylic acid diamide derivative. Its molecular formula is $$ \text{C}{14}\text{H}{20}\text{N}{2}\text{O}{3} $$, with a molar mass of 264.32 g/mol. Structurally, it comprises:
Alternative designations include suberoylanilide hydroxamic acid (SAHA) and the brand name Zolinza. The hydroxamic acid moiety serves as a zinc-binding pharmacophore critical for HDAC inhibition.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | N-hydroxy-N'-phenyloctanediamide |
Molecular Formula | $$ \text{C}{14}\text{H}{20}\text{N}{2}\text{O}{3} $$ |
Molecular Weight | 264.32 g/mol |
Synonyms | SAHA, Zolinza, MK-0683 |
CAS Registry Number | 149647-78-9 |
Vorinostat synthesis employs two primary strategies:
Table 2: Synthetic Method Comparison
Method | Yield | Key Advantage |
---|---|---|
Chemical Coupling | 80% | High scalability |
Enzymatic Catalysis | 83% | Eco-friendly process |
Continuous Flow | 75-90% | Enhanced reaction efficiency |
Table 3: Stability Profile
Condition | Degradation Pathway | Major Degradants Identified |
---|---|---|
Acidic (HCl, 1N) | Hydrolysis of hydroxamic acid | 7-Amino-N-phenylheptanamide |
Basic (NaOH, 0.1N) | Amide bond cleavage | 8-Oxo-N-phenyloctanamide |
Oxidative (H₂O₂) | N-Oxidation | 8-Hydrazineyl-8-oxo derivative |
Vorinostat exerts its primary epigenetic effects through the inhibition of histone deacetylases, leading to widespread chromatin remodeling and transcriptional reprogramming. The compound functions as a pan-histone deacetylase inhibitor, demonstrating potent inhibitory activity against class I histone deacetylases (histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3) with inhibitory concentrations in the nanomolar range [1] [2] [3]. This broad-spectrum inhibition results in the accumulation of acetylated histone proteins, fundamentally altering chromatin structure and gene accessibility [4] [5].
The mechanism of histone hyperacetylation involves Vorinostat's direct binding to the zinc atom within the catalytic domain of histone deacetylase enzymes, with its phenyl ring projecting onto the enzyme surface [6] [7]. This binding prevents the removal of acetyl groups from histone lysine residues, leading to the accumulation of acetylated histones H2A, H2B, H3, and H4 [5] [8] [7]. The hyperacetylation neutralizes the positive charge of lysine residues, reducing electrostatic interactions between histones and negatively charged DNA, thereby promoting chromatin relaxation and enhanced transcriptional accessibility [4] [6].
Studies have documented specific histone modifications induced by Vorinostat treatment. In cutaneous T-cell lymphoma cells, Vorinostat treatment resulted in significant accumulation of acetylated histones H2B, H3, and H4, with this hyperacetylation directly correlating with apoptosis induction [6] [9]. Similarly, in human papillomavirus-infected cells, Vorinostat treatment led to elevated acetylation of H4K5/K9/K12/K16 and H4K12, demonstrating its capacity to modify multiple histone residues simultaneously [10]. The compound also induces acetylation of H3K9, a modification associated with active transcription and promoter accessibility [11] [12].
Beyond core histone modifications, Vorinostat influences chromatin architecture through its effects on enhancer regions. Research has demonstrated that Vorinostat treatment dramatically reprograms enhancer landscapes while maintaining overall three-dimensional genome organization [4] [13]. Specifically, the compound increases H3K27 acetylation at enhancer regions, facilitating long-range chromatin interactions between enhancers and promoters [4] [13]. This enhancer remodeling occurs without significant changes in chromatin accessibility, suggesting that Vorinostat's primary effects operate through histone acetylation rather than chromatin structure alterations [4].
The chromatin remodeling effects of Vorinostat extend beyond histone modifications to include interactions with other epigenetic regulators. Research has revealed that Vorinostat suppresses the expression of key histone methyltransferases, including enhancer of zeste homolog 2, SUV39H1, SUV39H2, and SUV420H1 [1] [14]. This dual action on both histone acetylation and methylation creates a comprehensive epigenetic reprogramming that facilitates transcriptional activation of silenced genes.
Vorinostat demonstrates remarkable efficacy in reactivating silenced tumor suppressor genes through multiple epigenetic mechanisms. The compound's ability to restore tumor suppressor function represents a crucial therapeutic mechanism, particularly given the frequent epigenetic silencing of these genes in cancer [6] [15] [16].
The reactivation of p53, a central tumor suppressor, exemplifies Vorinostat's therapeutic potential. Vorinostat induces p53 acetylation at specific lysine residues, including K379 and K286, leading to enhanced p53 stability and transcriptional activity [11] [17]. This acetylation-mediated activation occurs independently of p53 mutation status, as demonstrated in non-small cell lung cancer cells where Vorinostat enhanced p53 function in both wild-type and mutant p53 contexts [18] [17]. The compound also modulates p53 regulation through suppression of MDM2, a key negative regulator of p53, thereby preventing p53 degradation and promoting its accumulation [17].
The cyclin-dependent kinase inhibitor p21 represents another critical tumor suppressor target of Vorinostat. The compound induces p21 expression through a p53-independent mechanism, involving direct histone acetylation at the p21 promoter region [18] [17] [19]. This p53-independent activation is particularly significant because it allows Vorinostat to restore cell cycle control even in cancers with p53 mutations [18] [17]. Studies have shown that Vorinostat treatment results in dose-dependent accumulation of p21 protein, leading to cell cycle arrest and growth inhibition [11] [18].
RUNX3, a gastric tumor suppressor frequently silenced in gastric cancer, undergoes reactivation through Vorinostat-induced promoter acetylation. Research has demonstrated that Vorinostat treatment increases histone H3 acetylation specifically at the RUNX3 promoter region, leading to its transcriptional reactivation [15] [13]. The reactivated RUNX3 contributes significantly to Vorinostat's growth inhibitory effects, as demonstrated by studies showing that RUNX3-negative gastric cancer cells exhibit enhanced sensitivity to Vorinostat treatment [15].
The reactivation of additional tumor suppressors follows similar mechanisms. Vorinostat treatment results in the upregulation of BAX, a pro-apoptotic protein, through p53-dependent pathways [11] [17]. The compound also enhances expression of NOXA, another pro-apoptotic factor, through histone acetylation-mediated mechanisms [6] [9]. In mantle cell lymphoma, Vorinostat treatment leads to increased acetylation at the promoters of BIM, BMF, and NOXA, all of which contribute to apoptosis induction [6] [9].
Importantly, Vorinostat's tumor suppressor reactivation extends to genes involved in DNA repair and genome stability. The compound induces spatial nuclear relocation of the DNA repair gene MGMT, moving it from the nuclear periphery to the center where active transcription occurs [20]. This spatial repositioning accompanies increased MGMT expression, particularly in metaplastic and malignant cells, suggesting that Vorinostat can restore DNA repair capacity in cancer cells [20].
The reactivation of tumor suppressor pathways by Vorinostat occurs through coordinated epigenetic changes that extend beyond simple histone acetylation. The compound simultaneously reduces DNA methylation at tumor suppressor promoters while increasing permissive histone modifications, creating a comprehensive epigenetic environment conducive to gene reactivation [9] [19]. This multi-layered approach to tumor suppressor reactivation distinguishes Vorinostat from more targeted epigenetic therapies and contributes to its broad anticancer activity.
Vorinostat exerts significant regulatory effects on microRNA expression, contributing to its anticancer activity through post-transcriptional gene regulation mechanisms. The compound modulates microRNA expression across diverse cancer types, affecting both tumor suppressor and oncogenic microRNAs [6] [9] [21].
The most extensively studied microRNA target is miR-34a, a crucial tumor suppressor microRNA that functions as a transcriptional target of p53. In pancreatic cancer stem cells, Vorinostat treatment leads to robust re-expression of miR-34a, which is frequently downregulated in pancreatic malignancies [6] [9]. The reactivated miR-34a suppresses tumorigenesis through multiple mechanisms, including inhibition of cell proliferation, cell cycle progression, self-renewal, epithelial-mesenchymal transition, and invasion [6] [9]. The functional significance of miR-34a reactivation was demonstrated through experiments using antagomiR inhibition, which abrogated Vorinostat's anticancer effects, confirming the critical role of this microRNA in therapeutic response [6] [9].
In gastric cancer, Vorinostat modulates the expression of miR-769-5p and miR-769-3p, both of which function as tumor suppressors. These microRNAs target IGF1R (insulin-like growth factor 1 receptor), and their upregulation by Vorinostat contributes to growth suppression and apoptosis induction [21]. The regulation of these microRNAs occurs through disruption of the STAT3-IGF1R-HDAC3 complex, demonstrating the interconnected nature of transcriptional and post-transcriptional regulatory mechanisms [21].
Non-small cell lung cancer studies have revealed that Vorinostat significantly influences the expression of multiple microRNAs, with changes affecting up to 64 different microRNAs [6] [9]. These include miR-345 and miR-593, which target genes involved in angiogenesis, apoptosis, chromatin modification, and cell proliferation [6] [9]. The broad microRNA expression changes induced by Vorinostat in lung cancer cells suggest that the compound orchestrates comprehensive reprogramming of post-transcriptional gene regulation networks.
Colorectal cancer research has identified 30 microRNAs that undergo significant expression changes following Vorinostat treatment, including miR-7-1 and miR-9 [6] [9]. These microRNAs target diverse cellular pathways, contributing to Vorinostat's multifaceted anticancer effects in colorectal malignancies [6] [9]. The expression changes occur in both upregulated and downregulated directions, indicating that Vorinostat can both activate tumor suppressor microRNAs and silence oncogenic microRNAs.
In osteosarcoma, Vorinostat treatment results in downregulation of microRNAs located at the 14q32 locus [6] [9]. This chromosomal region contains multiple microRNAs with oncogenic properties, and their suppression by Vorinostat contributes to tumor suppression in osteosarcoma cells [6] [9]. The locus-specific effects demonstrate that Vorinostat can target entire microRNA clusters, potentially through chromatin modifications that affect large genomic regions.
The mechanisms underlying Vorinostat's microRNA modulation involve both direct and indirect effects on microRNA gene transcription. Direct effects include histone acetylation at microRNA promoters, similar to protein-coding gene regulation. Indirect effects involve the modulation of transcription factors that regulate microRNA expression, such as p53, which controls miR-34a expression [6] [9]. Additionally, Vorinostat affects the expression of microRNA processing enzymes, potentially influencing microRNA biogenesis and maturation [6] [9].
The functional consequences of microRNA modulation by Vorinostat extend beyond individual gene regulation to encompass entire regulatory networks. The compound's ability to simultaneously modulate multiple microRNAs creates synergistic effects on cancer cell behavior, contributing to growth inhibition, apoptosis induction, and differentiation [6] [9]. This network-level regulation represents a sophisticated mechanism through which Vorinostat achieves its therapeutic effects.
Vorinostat demonstrates complex interactions with DNA methylation machinery, creating intricate epigenetic crosstalk that enhances its therapeutic efficacy. This crosstalk involves both direct effects on DNA methyltransferases and indirect effects through chromatin modifications that influence methylation patterns [6] [9] [22].
The compound directly affects DNA methyltransferase expression, particularly DNMT1 and DNMT3B, which are responsible for maintenance and de novo DNA methylation, respectively. In non-small cell lung cancer cells, Vorinostat treatment leads to significant downregulation of both DNMT1 and DNMT3B at the hTERT (human telomerase reverse transcriptase) promoter [6] [9]. This downregulation results in promoter demethylation and subsequent reduction in telomerase activity, contributing to cancer cell growth inhibition [6] [9].
The demethylating effects of Vorinostat are particularly evident at tumor suppressor gene promoters. Studies have shown that Vorinostat treatment results in demethylation of CpG islands at the promoters of key tumor suppressors, including p21, RUNX3, and CDKN2A [9] [19]. This demethylation occurs concurrently with increased histone acetylation, creating a permissive epigenetic environment for gene reactivation [9] [19]. The coordinated changes in DNA methylation and histone acetylation suggest that Vorinostat functions as a comprehensive epigenetic reprogramming agent rather than a selective histone deacetylase inhibitor.
The crosstalk between acetylation and methylation involves mutual regulation of the respective enzyme systems. Vorinostat treatment suppresses the expression of histone methyltransferases, including EZH2, SUV39H1, SUV39H2, and SUV420H1, which are responsible for repressive histone methylation marks [1] [14]. This suppression reduces H3K27me3 and H3K9me3 levels, marks associated with transcriptional repression and heterochromatin formation [1] [14]. The reduction in repressive methylation marks, combined with increased acetylation, creates a chromatin environment conducive to gene activation.
The interaction between Vorinostat and DNA methylation extends to the regulation of methyl-CpG-binding proteins. The compound affects the expression and function of proteins that recognize methylated DNA, including methyl-CpG-binding domain proteins [22]. These proteins typically recruit histone deacetylases to maintain gene silencing, but Vorinostat's inhibition of histone deacetylases disrupts this silencing mechanism [22]. This disruption allows for the reactivation of methylated tumor suppressor genes that would otherwise remain silenced.
Clinical studies have demonstrated the therapeutic potential of combining Vorinostat with DNA methyltransferase inhibitors. In acute lymphoblastic leukemia, the combination of Vorinostat with decitabine (a DNA methyltransferase inhibitor) showed enhanced therapeutic efficacy compared to either agent alone [19] [23]. The combination resulted in reactivation of p21 in T-ALL cells, which was not achieved with Vorinostat alone [19]. This synergistic effect highlights the importance of targeting both histone deacetylation and DNA methylation for comprehensive epigenetic therapy.
The temporal dynamics of DNA methylation changes following Vorinostat treatment reveal complex regulatory patterns. Initial treatment results in rapid histone acetylation changes, followed by gradual alterations in DNA methylation patterns [9] [23]. Genome-wide methylation analysis has shown that Vorinostat treatment leads to both hypomethylation and hypermethylation at different genomic loci, indicating that the compound does not induce uniform demethylation but rather promotes site-specific methylation changes [9] [23].
The functional consequences of DNA methylation crosstalk extend to long-term epigenetic memory. Studies have shown that Vorinostat-induced changes in DNA methylation can persist after drug withdrawal, potentially contributing to sustained therapeutic effects [9] [23]. This epigenetic memory involves the establishment of new methylation patterns that maintain gene expression states favorable for cancer cell growth inhibition [9] [23].
Irritant;Health Hazard;Environmental Hazard